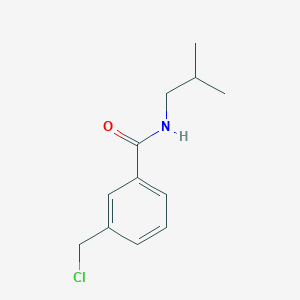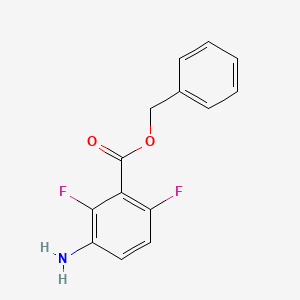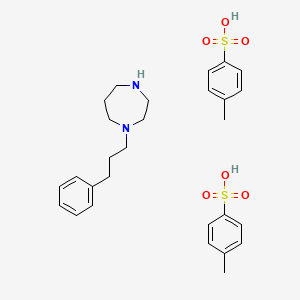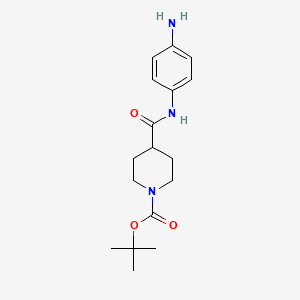
3-(chloromethyl)-N-(2-methylpropyl)benzamide
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted at the 3-position with a chloromethyl group and an amide group. The amide group would be further substituted with a 2-methylpropyl group .Chemical Reactions Analysis
The compound could potentially undergo various reactions. For example, the chloromethyl group could be substituted with other groups in a nucleophilic substitution reaction . The amide group could be hydrolyzed to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would all influence its properties .Scientific Research Applications
Degradation Studies and Antitumor Properties : Research has explored the degradation of compounds related to "3-(chloromethyl)-N-(2-methylpropyl)benzamide", such as 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, which has shown promise as an antitumor agent. The study focuses on understanding the degradation products and the intrinsic stability of these molecules under various conditions (Santos et al., 2013).
Synthesis and Characterization : The synthesis and characterization of derivatives like N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide) have been a subject of interest. This compound was synthesized and analyzed using techniques like FT-IR, NMR, and melting point determination, showcasing the methodological advancements in the field (Bachl & Díaz, 2010).
Antimicrobial Activity : Some derivatives of "this compound" have been studied for their antimicrobial properties. For instance, the synthesis of novel 2-substituted-1Hbenzimidazole derivatives involving chloromethyl-1-methyl-1H-benzimidazole has been explored for its potential antimicrobial activity (Abdellatif et al., 2013).
Photocatalytic Degradation : Research has also focused on the photocatalytic degradation of related compounds like 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide using titanium dioxide-loaded adsorbents. This study provides insights into the environmental applications of these compounds, particularly in water treatment and pollution reduction (Torimoto et al., 1996).
Herbicidal Applications : Some derivatives, like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, represent a new group of benzamides with herbicidal properties. These compounds show potential utility in agricultural contexts, particularly in controlling grasses in forage legumes and certain crops (Viste et al., 1970).
Synthetic Applications and Reactivity : The study of compounds like N-lithio-N-(2-lithioethyl)- and N-lithio-N-(3-lithiopropyl)-benzamide has revealed their utility in synthetic chemistry, particularly in the preparation of functionalized benzamides. These findings are crucial for understanding the reactivity and potential applications of these compounds in organic synthesis (Barluenga et al., 1989).
Antioxidant Activity : Studies on novel compounds like 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide have explored their structural properties and potential antioxidant activity. This research bridges experimental and theoretical approaches, including X-ray diffraction, spectroscopy, and computational methods (Demir et al., 2015).
Supramolecular Gelators : The synthesis of N-(thiazol-2-yl)benzamide derivatives has been studied for their role as supramolecular gelators. This research highlights the impact of methyl functionality and non-covalent interactions on gelation behavior, contributing to the field of materials science and engineering (Yadav & Ballabh, 2020).
Future Directions
Properties
IUPAC Name |
3-(chloromethyl)-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9(2)8-14-12(15)11-5-3-4-10(6-11)7-13/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKAEJMGOUINRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid](/img/structure/B1373417.png)

![1-[(Tert-butoxy)carbonyl]-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B1373420.png)


![[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine sulfate](/img/structure/B1373426.png)
![4-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1373427.png)





![Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B1373438.png)
![Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate](/img/structure/B1373439.png)
